molecular formula C18H18N4O3S2 B6558373 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-2-yl)methyl]acetamide CAS No. 1040658-00-1

2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-2-yl)methyl]acetamide

Cat. No.: B6558373
CAS No.: 1040658-00-1
M. Wt: 402.5 g/mol
InChI Key: QYYTYCCMTSYRDX-UHFFFAOYSA-N
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Description

The compound 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-2-yl)methyl]acetamide is a heterocyclic acetamide derivative featuring a thiazole core substituted with a 4-methanesulfonylphenylamino group at position 2 and an acetamide moiety at position 2. The acetamide side chain is further functionalized with a pyridin-2-ylmethyl group.

Properties

IUPAC Name

2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-27(24,25)16-7-5-13(6-8-16)21-18-22-15(12-26-18)10-17(23)20-11-14-4-2-3-9-19-14/h2-9,12H,10-11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYTYCCMTSYRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Core Heterocycles

The thiazole ring in the target compound is a distinguishing feature compared to analogs with triazole, pyrimidine, or oxadiazole cores. For example:

  • Triazole analogs : Compound 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide () replaces the thiazole with a triazole, which may alter electronic properties and hydrogen-bonding capacity due to the triazole’s additional nitrogen atom .

Key Insight : The thiazole core in the target compound may offer a balance between planarity (for target engagement) and metabolic stability compared to bulkier heterocycles.

Substituent Analysis: Sulfonyl/Sulfamoyl Groups

The 4-methanesulfonylphenyl group in the target compound contrasts with sulfamoyl or sulfanyl substituents in analogs:

  • Sulfamoylphenyl : N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2-thienyl)acetamide () contains a sulfamoyl group, which is more polar and may influence solubility .

Key Insight : The methanesulfonyl group in the target compound likely enhances electrophilicity and target affinity compared to sulfamoyl or sulfanyl analogs.

Acetamide Side-Chain Modifications

The N-[(pyridin-2-yl)methyl]acetamide side chain is structurally distinct from other derivatives:

Key Insight : The pyridin-2-ylmethyl group may improve solubility and facilitate interactions with aromatic residues in enzymatic pockets.

Comparative Data Table

Compound Name Core Heterocycle Key Substituents Biological Activity (if reported) Reference
2-{2-[(4-Methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-2-yl)methyl]acetamide Thiazole 4-Methanesulfonylphenyl, Pyridin-2-ylmethyl N/A Target
2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Triazole Sulfamoylphenyl, Allyl Not specified
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine Sulfanyl, 4-Methylpyridine Intermediate for bioactive molecules
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 3,4-Dichlorophenyl Antimicrobial
2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide Thiazole 4-Methoxyphenyl, Pyridin-3-yl Not specified

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